

Spectroscopic Characterization of 4-Propargylthiomorpholine 1,1-Dioxide: A Technical Guide

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Compound of Interest

Compound Name: 4-Propargylthiomorpholine 1,1-Dioxide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-Propargylthiomorpholine 1,1-Dioxide**. Due to the limited availability of public domain raw spectral data for this specific compound, this document serves as a detailed template. It outlines the expected spectral characteristics based on its chemical structure and provides the necessary experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended to assist researchers in the identification and characterization of this compound and related molecules.

Introduction

4-Propargylthiomorpholine 1,1-Dioxide is a heterocyclic compound of interest in medicinal chemistry and drug development. Its structure, featuring a thiomorpholine dioxide core and a reactive propargyl group, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation and purity assessment are critical for its application, necessitating a thorough spectroscopic analysis. This guide details the expected outcomes from ^1H NMR, ^{13}C NMR, FT-IR, and MS analyses.

Chemical Structure

IUPAC Name: 4-(prop-2-yn-1-yl)-1,4-thiazinane 1,1-dioxide
Molecular Formula: C₇H₁₁NO₂S
Molecular Weight: 173.23 g/mol
CAS Number: 10442-03-2

Caption: Chemical structure of **4-Propargylthiomorpholine 1,1-Dioxide**.

Spectroscopic Data (Predicted)

While specific experimental data is not available, the following tables summarize the predicted spectral data for **4-Propargylthiomorpholine 1,1-Dioxide** based on its structure and typical chemical shifts and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 3.3 - 3.5	d	2H	N-CH ₂ -C≡CH
~ 3.0 - 3.2	t	4H	S-CH ₂ -CH ₂ -N
~ 2.8 - 3.0	t	4H	S-CH ₂ -CH ₂ -N
~ 2.2	t	1H	C≡C-H

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ , ppm)	Assignment
~ 78	C≡CH
~ 72	C≡CH
~ 52	S-CH ₂ -CH ₂ -N
~ 48	S-CH ₂ -CH ₂ -N
~ 45	N-CH ₂ -C≡CH

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands (Sample State: Solid, KBr pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300	Sharp, Medium	≡C-H stretch
~ 2950 - 2850	Medium	C-H stretch (aliphatic)
~ 2120	Weak	C≡C stretch
~ 1320, 1150	Strong	S=O stretch (sulfone)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Ionization Mode: Electron Ionization)

m/z	Relative Intensity (%)	Assignment
173	Moderate	[M] ⁺ (Molecular Ion)
134	High	[M - C ₃ H ₃] ⁺
108	Moderate	[M - SO ₂] ⁺
70	High	[C ₄ H ₈ N] ⁺
39	High	[C ₃ H ₃] ⁺

Experimental Protocols

The following are generalized protocols for obtaining the spectral data. Instrument-specific parameters may require optimization.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Propargylthiomorpholine 1,1-Dioxide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ($\delta = 0.00$ ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ^{13}C NMR, a proton-decoupled spectrum should be obtained to simplify the signals to singlets for each unique carbon.

Infrared (IR) Spectroscopy

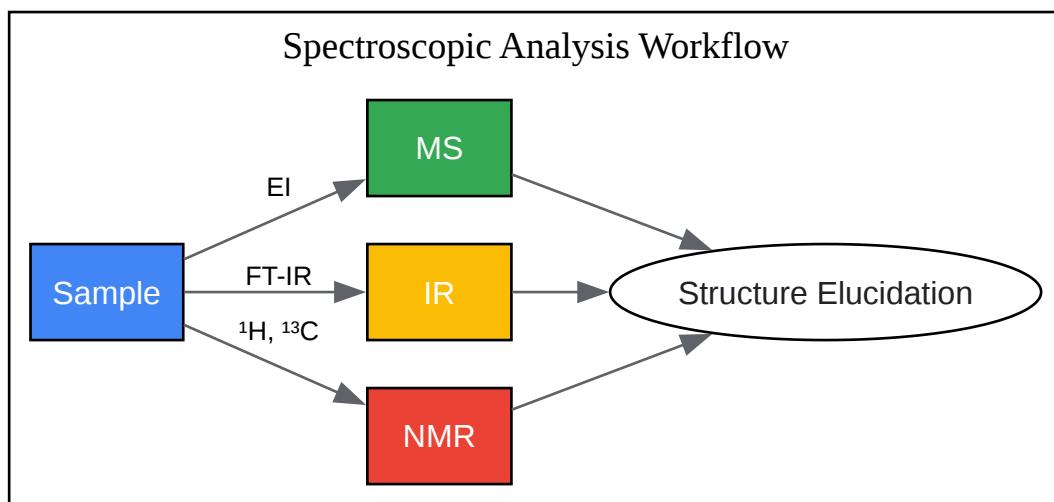
- Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent disc using a hydraulic press.
- Background Collection: Obtain a background spectrum of the empty sample compartment.
- Data Acquisition: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography.
- Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
- Data Acquisition: Acquire the mass spectrum, scanning a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 35-200).

Data Interpretation and Visualization

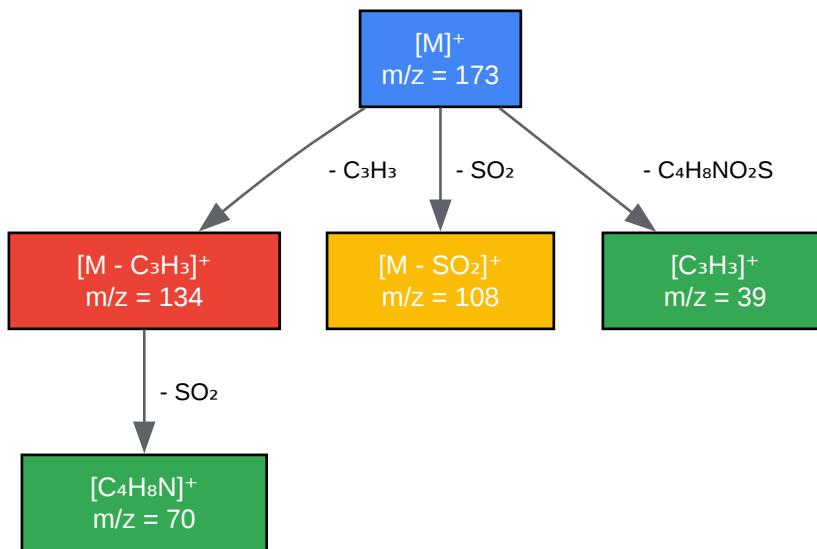
The combined analysis of NMR, IR, and MS data allows for the unambiguous confirmation of the structure of **4-Propargylthiomorpholine 1,1-Dioxide**.



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Caption: General workflow for spectroscopic data acquisition and analysis.

The fragmentation pattern in mass spectrometry provides key structural information.



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Caption: Predicted mass spectrometry fragmentation pathway.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of **4-Propargylthiomorpholine 1,1-Dioxide**. By following the outlined experimental protocols and using the predicted spectral data as a reference, researchers can confidently identify and characterize this compound, ensuring its quality and suitability for applications in drug discovery and development. The combination of NMR, IR, and MS provides a powerful and comprehensive approach to structural elucidation.

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